molecular formula C15H9Cl2NO3 B12907699 Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate CAS No. 918943-27-8

Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate

Cat. No.: B12907699
CAS No.: 918943-27-8
M. Wt: 322.1 g/mol
InChI Key: RDXRWAHMXFHMPH-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate is a chemical compound known for its significant role in various scientific research applications. It is a derivative of benzo[d]oxazole, characterized by the presence of a methyl ester group and dichlorophenyl substituents. This compound is often used in analytical method development, method validation, and quality control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid in the presence of pyridine. This reaction yields methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate, which is then cyclized to form the desired benzo[d]oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that avoid the use of hazardous reagents and metal catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of these targets, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate include:

Uniqueness

What sets Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate apart from these similar compounds is its specific methyl ester group, which can influence its reactivity and binding properties. This unique feature makes it particularly useful in certain analytical and pharmaceutical applications .

Properties

CAS No.

918943-27-8

Molecular Formula

C15H9Cl2NO3

Molecular Weight

322.1 g/mol

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C15H9Cl2NO3/c1-20-15(19)11-3-2-4-12-13(11)21-14(18-12)8-5-9(16)7-10(17)6-8/h2-7H,1H3

InChI Key

RDXRWAHMXFHMPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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